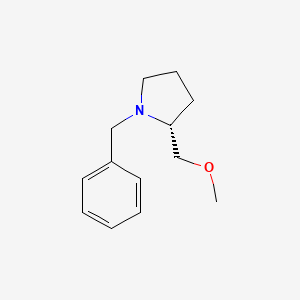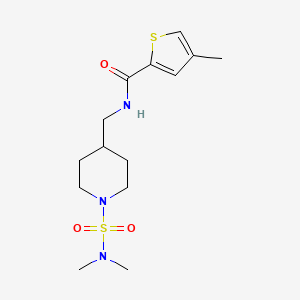
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, there are studies on the synthesis of similar compounds. For instance, sulfonamide-based indole derivatives have been synthesized using 1H-indole-2-carboxylic acid as a starting material . Another study discusses the modulation of various groups in similar compounds .Scientific Research Applications
Synthesis and Biological Potential
The chemical structure of interest, as part of the 1,3-thiazolidin-4-one family, is known for its significant pharmacological importance. These compounds, including thiazolidine-2,4-diones and their functionalized analogs, have been synthesized since the mid-nineteenth century. They are noted for their broad biological activities and are found in several commercial pharmaceuticals. The synthesis methodologies have evolved over time, incorporating green chemistry principles to enhance environmental sustainability. The biological potential of these compounds spans across different diseases, highlighting their importance in medicinal chemistry (Santos, Silva, & Jones Junior, 2018).
Chemical Groups and Drug Synthesis
Functional chemical groups, such as those found in 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, are integral in synthesizing compounds with CNS activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form the largest class of organic compounds with CNS effects. This highlights the potential of compounds containing indole and thiazolidine moieties in developing novel drugs for CNS disorders (Saganuwan, 2017).
Dipeptidyl Peptidase IV Inhibitors
Among its applications, derivatives similar to the mentioned compound have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors have a crucial role in managing type 2 diabetes mellitus by affecting the incretin molecules and insulin secretion. The research includes various chemical groups, indicating the diversity of structures contributing to this biological activity (Mendieta, Tarragó, & Giralt, 2011).
Thiazolidinediones and Cancer
Thiazolidinediones, related to the structural family of the compound , have shown promise beyond metabolic syndrome and diabetes treatment. These compounds exhibit anti-cancer effects, which do not always correlate with their PPARγ agonist activity, indicating a complex mechanism that might involve inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling. This dual action—metabolic regulation and potential anti-cancer effects—underscores the therapeutic versatility of thiazolidinediones (Mughal, Kumar, & Vikram, 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exert their biological activities . This interaction often involves the indole nucleus of the compound binding to the target receptor, which can result in changes in the receptor’s activity .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, cancer, viral infections, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited growth of cancer cells, decreased viral replication, and more .
properties
IUPAC Name |
3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)11-5-7-19(8-6-11)16(22)13-9-18-14-4-2-1-3-12(13)14/h1-4,9,11,18H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELGKBXLFELMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

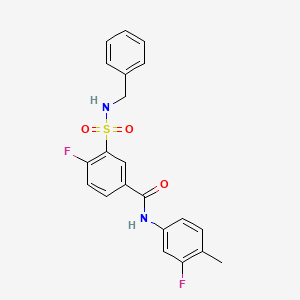
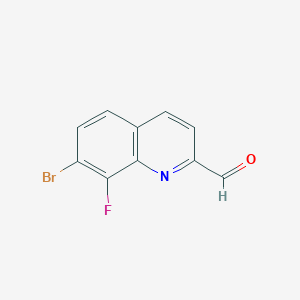
![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)
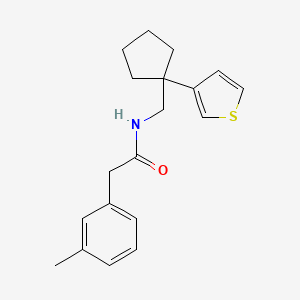
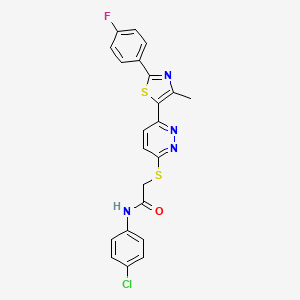
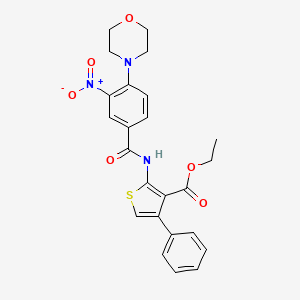
![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)
![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)
